molecular formula C15H19ClN2O2 B5787796 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide

4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide

Cat. No. B5787796
M. Wt: 294.77 g/mol
InChI Key: LCCIRESDTQRNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide, also known as CCAB, is a chemical compound that has gained attention due to its potential applications in scientific research. CCAB is a synthetic compound that is structurally related to the commonly used drug, lidocaine. However, CCAB has unique properties that make it a valuable tool in the field of biomedical research.

Mechanism of Action

4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide exerts its effects by blocking voltage-gated sodium channels. Sodium channels are important for the generation and propagation of action potentials in neurons. By blocking sodium channels, this compound can reduce the excitability of neurons and decrease the transmission of nerve impulses. This mechanism of action makes this compound a valuable tool in the study of neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its sodium channel blocking activity, this compound has been shown to have anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has several advantages as a research tool. It is a potent sodium channel blocker that can be used to study the effects of sodium channel blockade on neuronal activity. This compound also has anti-inflammatory and antioxidant properties, which make it a valuable tool in the study of inflammatory and oxidative stress-related diseases. However, there are some limitations to the use of this compound in lab experiments. This compound is a synthetic compound that may not accurately reflect the effects of naturally occurring compounds. Additionally, the effects of this compound may be dose-dependent and may vary depending on the experimental conditions.

Future Directions

There are several future directions for the use of 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide in scientific research. One potential application is in the study of pain and analgesia. This compound has been shown to have potent analgesic effects in animal models, and further research may elucidate the mechanisms underlying these effects. This compound may also have potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, this compound may be a valuable tool in the study of neuronal function and the development of new therapies for neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound is a potent sodium channel blocker that can be used to study the effects of sodium channel blockade on neuronal activity. This compound also has anti-inflammatory and antioxidant properties, which make it a valuable tool in the study of inflammatory and oxidative stress-related diseases. While there are some limitations to the use of this compound in lab experiments, there are several future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with cyclohexylacetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield this compound as the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent inhibitor of sodium channels, which are important for the transmission of nerve impulses. By blocking sodium channels, this compound can be used to study the effects of sodium channel blockade on neuronal activity. This compound has also been shown to have anti-inflammatory properties, which make it a valuable tool in the study of inflammatory diseases.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCIRESDTQRNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49719013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.